molecular formula C21H18N2O4S B2658776 Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate CAS No. 866811-22-5

Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate

Cat. No.: B2658776
CAS No.: 866811-22-5
M. Wt: 394.45
InChI Key: UBIQJHOZCWOWMR-UHFFFAOYSA-N
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Description

Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzene ring. Key substituents include a methoxy group at position 9, a phenyl group at position 2, and a sulfanyl acetate methyl ester at position 4. Structural elucidation of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL being widely employed .

Properties

IUPAC Name

methyl 2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-25-16-10-6-9-14-11-15-20(27-18(14)16)22-19(13-7-4-3-5-8-13)23-21(15)28-12-17(24)26-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIQJHOZCWOWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, followed by cyclization to form the chromeno-pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts and solvents are carefully chosen to ensure the reactions proceed efficiently and safely .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The chromeno-pyrimidine core plays a crucial role in binding to the active site of the target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The chromeno[2,3-d]pyrimidine scaffold is versatile, with substituent modifications significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate (Target) 9-OCH₃, 2-Ph, 4-S-CH₂-COOCH₃ ~450–460 (estimated) Methoxy, sulfanyl ester
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 9-OCH₂CH₃, 2-Ph, 4-S-CH₂-CONH-(4-MePh) 483.6 Ethoxy, sulfanyl acetamide
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine 9-(2-Cl-benzylidene), 4-NHNH₂, 2-Ph, 5-(2-Cl-Ph) Higher (due to Cl and NHNH₂) Chloro, hydrazinyl, benzylidene
Methyl 2-(4-chlorophenyl)-2-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxyacetate 4,6-Cl₂, 2-S-Me (pyrimidine core), 4-Cl-Ph, hydroxyacetate 359.0 (calculated) Chloro, methylsulfanyl, hydroxyacetate

Electronic and Physicochemical Properties

  • Methoxy vs.
  • Sulfanyl Ester vs. Acetamide : The methyl ester in the target compound is more lipophilic than the acetamide in , which may enhance membrane permeability but reduce hydrolytic stability.
  • Chloro Substituents : Compounds with chloro groups (e.g., ) exhibit increased molecular weight and electron-withdrawing effects, which could enhance binding to hydrophobic targets but raise toxicity concerns.

Biological Activity

Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromeno-pyrimidine core with a methoxy group and a sulfanyl moiety. Its IUPAC name is N-(2-methoxyphenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide. The molecular formula is C27H23N3O4S, and it has a molecular weight of 485.55 g/mol.

Antimicrobial Properties

Research indicates that derivatives of chromeno-pyrimidine compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Klebsiella pneumoniae10

These results suggest moderate to good antimicrobial activity, comparable to established antibiotics .

Anticancer Activity

Studies have shown that chromeno-pyrimidine derivatives can inhibit cancer cell proliferation. The mechanism typically involves the modulation of signaling pathways related to cell survival and apoptosis. For instance, this compound demonstrated cytotoxic effects on various cancer cell lines in vitro.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)28

The IC50 values indicate that the compound has potential as an anticancer agent, warranting further investigation into its efficacy and safety .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial growth or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate cell survival and apoptosis.
  • Oxidative Stress Induction : The presence of methoxy and sulfanyl groups can lead to the generation of reactive oxygen species, contributing to cytotoxicity in cancer cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related chromeno-pyrimidine compounds:

  • Antimicrobial Screening : A study reported the synthesis of various derivatives which showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Studies : Another investigation highlighted the cytotoxic effects of similar compounds on different cancer cell lines, emphasizing the need for further exploration into their mechanisms .

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